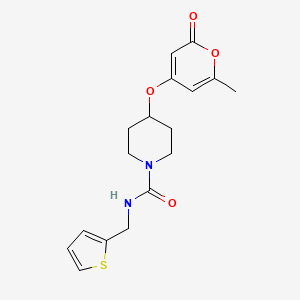

8-Bromo-5-(cyclobutylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

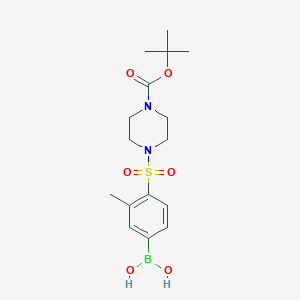

8-Bromo-5-(cyclobutylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine is a chemical compound that has shown promising results in scientific research. This compound belongs to the class of benzoxepine derivatives and has been studied extensively for its potential use in various applications, including medicinal chemistry, drug discovery, and neuroscience research.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Techniques : A practical synthesis method for related benzoxepine derivatives, which are structurally similar to 8-Bromo-5-(cyclobutylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine, involves the Suzuki−Miyaura reaction and has been developed for the efficient creation of orally active CCR5 antagonists (Ikemoto et al., 2005).

- Crystal Structure Analysis : The crystal structure and activity of similar benzoxepin derivatives have been analyzed, showing that these compounds can be effective protein-tyrosine kinase (PTK) inhibitors, suggesting a potential role in therapeutic applications (Li et al., 2017).

Pharmacological Potential

- Pharmacological Scaffolds : Benzoxepines, such as 8-Bromo-5-(cyclobutylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine, have been synthesized as pharmacologically active scaffolds. These compounds have shown potential in developing new therapeutic agents (Calder et al., 2015).

Solid-Phase Synthesis and Library Preparation

- Library Development : A solid-phase strategy has been developed for synthesizing benzazepine derivatives. This method involves the preparation of a pilot library derived from the 2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold, indicating the versatility of such compounds in chemical libraries (Boeglin et al., 2007).

Chemical Modifications and Applications

Cationic Palladium-Catalyzed Annulation : The 1-benzoxepine derivatives, related to the compound , have been synthesized using cationic palladium-catalyzed annulation. This method involves intramolecular nucleophilic addition to ketones, demonstrating the chemical versatility of these compounds (Yu & Lu, 2011).

Diastereoisomeric Assignments : The configuration of chiral centers in benzoxepin derivatives has been determined using vibrational circular dichroism. This study highlights the importance of stereochemistry in the synthesis and application of such compounds (Muñoz et al., 2009).

Hydrogen-Bonded Structures : Studies on hydrogen-bonded structures in benzoxepine derivatives reveal significant changes in crystal structures due to small changes in peripheral substituents. This insight is crucial for understanding the chemical behavior of such compounds (Palma et al., 2009).

Propriétés

IUPAC Name |

8-bromo-5-(cyclobutylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrO2/c16-12-6-7-13-14(18-10-11-3-1-4-11)5-2-8-17-15(13)9-12/h6-7,9,11,14H,1-5,8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEYOGAZFAHKJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2CCCOC3=C2C=CC(=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-5-(cyclobutylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid;dihydrochloride](/img/structure/B2417753.png)

![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2417756.png)

![3-[4,8-dimethyl-2-oxo-7-[(2,3,4,5,6-pentamethylphenyl)methoxy]chromen-3-yl]propanoic Acid](/img/structure/B2417757.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 3,5-dimethylbenzoate](/img/structure/B2417761.png)

![(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2417765.png)

![Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate 2-chloro-2,2-difluoroacetate](/img/structure/B2417766.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2417769.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2417770.png)

![1-(2-Methylphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2417771.png)